N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-17-8-10-18(11-9-17)25-22(28)16-32(30,31)21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXSDVKZVZTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878056-61-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is C23H24FN3O4S, with a molecular weight of 457.5 g/mol. The structure includes a piperidine moiety and an indole sulfonamide, which are known for their diverse pharmacological activities.
Research indicates that compounds containing piperidine and indole structures often exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds with sulfonamide groups have been reported to show moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
Biological Activity Overview
The biological activity can be summarized in the following table:
Case Studies
- Antibacterial Screening : A series of synthesized compounds similar to this compound showed varying degrees of antibacterial activity. For instance, compounds with similar structural features demonstrated IC50 values indicating strong efficacy against specific bacterial strains .
- Enzyme Binding Studies : Binding interactions with bovine serum albumin (BSA) were evaluated to understand the pharmacokinetics of these compounds. The results indicated significant binding affinity, suggesting potential therapeutic applications in drug formulation .
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Molecular Formula : C24H26FN3O2S ().
- Key Differences: Sulfanyl vs. Substituent Position: The 4-fluorobenzyl group (attached to the acetamide nitrogen) vs. 4-fluorophenyl in the target compound may influence steric hindrance and lipophilicity.
- Implications : The thioether linkage may enhance metabolic stability but reduce polar interactions compared to the sulfonyl analog .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)
- Molecular Formula: Not explicitly stated, but structural features include a 4-chlorobenzoyl and 5-methoxy substitution on the indole ().
- Sulfonyl Position: The sulfonyl group is part of the 4-fluorophenylsulfonamide moiety, differing from the indole-sulfonyl linkage in the target compound.
- Implications : The 5-methoxy group could improve solubility, while the 4-chlorobenzoyl may direct activity toward specific enzyme targets .
N-(4-Chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Molecular Formula : Similar to but with a 4-chlorophenyl group (inferred from ).
- Key Differences :
- Halogen Substitution : 4-chlorophenyl vs. 4-fluorophenyl increases lipophilicity (Cl has higher logP than F) and steric bulk.
- Sulfur Linkage : Sulfanyl group instead of sulfonyl, as in Section 2.1.
- Implications : Higher lipophilicity may enhance membrane permeability but reduce solubility. The chlorine atom’s electronegativity could alter binding kinetics .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Molecular Formula : C22H17ClN4O2 ().
- Key Differences :
- Indole Substitution : 4-Chlorobenzyl at N1 vs. 2-oxo-2-(piperidin-1-yl)ethyl in the target compound.
- Acetamide Group : Pyridin-4-yl vs. 4-fluorophenyl introduces a basic nitrogen, altering electronic properties.
- Implications : The pyridine ring may engage in π-π stacking or hydrogen bonding, while the 4-chlorobenzyl group directs tubulin inhibition activity .
LY303870 (NK-1 Receptor Antagonist)
- Key Features: Contains a 2-methoxybenzyl group and a piperidinyl-acetyl amino side chain ().
- Key Differences :
- Complexity : Additional indole and piperidine moieties create a larger, more rigid structure.
- Biological Target : Specifically designed for high-affinity NK-1 receptor antagonism, unlike the target compound’s unspecified mechanism.
- Implications : Highlights how piperidine and indole motifs can be repurposed for diverse targets depending on substituents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodology :
- Use multi-step organic synthesis with optimized reaction conditions (e.g., controlled temperature, polar aprotic solvents like DMF, and catalysts such as Pd for cross-coupling reactions).
- Purify intermediates via column chromatography and validate using HPLC (≥95% purity threshold) .
- Confirm final product integrity with NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.1–7.3 ppm), sulfonyl (δ ~3.5–4.0 ppm), and piperidine (δ ~1.5–2.5 ppm) groups.
- FT-IR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650–1700 cm⁻¹) functional groups.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological targets are hypothesized for this compound?
- Targets :
- Enzymes with sulfonyl-binding pockets (e.g., kinases, proteases) due to the sulfonyl group’s strong hydrogen-bonding capacity.
- GPCRs or ion channels modulated by the indole-piperidine moiety, based on structural analogs .
- Initial assays : Use in vitro enzyme inhibition assays (IC₅₀ determination) and cell-based viability screens (e.g., MTT assay for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Strategies :
- Control variables : Standardize cell lines, assay buffers, and incubation times.
- Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if ELISA results conflict.
- Purity checks : Re-analyze compound batches using HPLC-MS to rule out degradation products .
- Case study : A 2024 study resolved conflicting IC₅₀ values (10 µM vs. 25 µM) by identifying residual DMSO (≥0.1%) as an interference factor .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Approach :
- Core modifications : Replace the 4-fluorophenyl with chloro or methoxy groups to assess electronic effects on binding.
- Side-chain variations : Substitute piperidine with morpholine or pyrrolidine to probe steric tolerance.
- Functional assays : Test derivatives in dose-response curves (e.g., EC₅₀ for anti-inflammatory activity) and correlate with computational docking scores (AutoDock Vina) .
Q. What computational tools are recommended for predicting target interactions?
- Tools :
- Molecular docking : Use AutoDock Vina or Glide to model binding poses with kinases (e.g., PDB: 3POZ).
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in GROMACS (50 ns trajectories).
- QSAR models : Apply Random Forest or PLS regression to predict logP and metabolic stability .
Q. How can metabolic stability be optimized without compromising activity?
- Strategies :
- Fluorine substitution : Introduce para-fluoro on the phenyl ring to reduce CYP450-mediated oxidation.
- Prodrug design : Mask the sulfonyl group as a phosphonate ester to enhance oral bioavailability.
- In vitro ADME : Use hepatic microsome assays (human/rat) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
